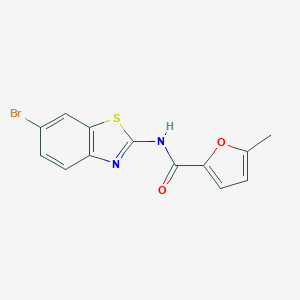![molecular formula C15H17BrN4O2S B214156 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214156.png)
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has shown neuroprotective effects by preventing neuronal cell death.
作用機序
The mechanism of action of 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It also activates the AMPK pathway, which plays a role in regulating cellular energy metabolism. These actions contribute to its anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to protect against oxidative stress and prevent neuronal cell death.
実験室実験の利点と制限
One advantage of using 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. It also has a relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research in this area.
将来の方向性
Future research directions for 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide include investigating its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, the development of analogs with improved efficacy and selectivity is another potential direction for future research.
Conclusion:
In conclusion, 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a chemical compound with potential therapeutic applications in the treatment of various diseases. Its synthesis method is relatively simple, and it has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.
特性
製品名 |
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C15H17BrN4O2S |
分子量 |
397.3 g/mol |
IUPAC名 |
4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O2S/c1-17-13(21)11-8-5-3-4-6-10(8)23-15(11)18-14(22)12-9(16)7-20(2)19-12/h7H,3-6H2,1-2H3,(H,17,21)(H,18,22) |
InChIキー |
ZSOBTROBFDRMIU-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3Br)C |
正規SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-ethoxyphenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide](/img/structure/B214074.png)
![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B214075.png)
![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)
![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)

![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)
![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)


![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B214096.png)